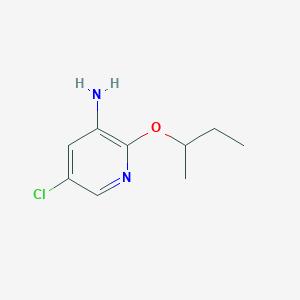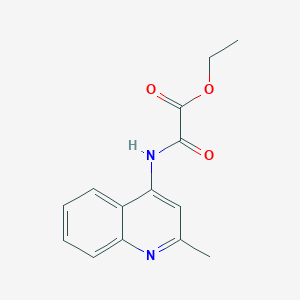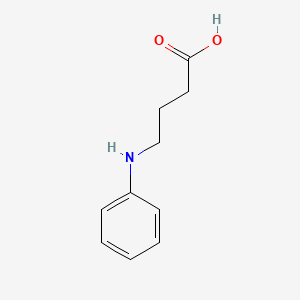
4-Anilinobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilinobutanoic acid is an organic compound with the molecular formula C₁₀H₁₃NO₂ It is characterized by the presence of an aniline group attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Anilinobutanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobutanoic acid with aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 4-Anilinobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The aniline group in this compound can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Anilinobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interactions with biological pathways.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis .
Mechanism of Action
The mechanism by which 4-anilinobutanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
4-Aminobutanoic acid:
4-Anilino-4-oxobutanoic acid: This compound has an additional oxo group, making it chemically distinct from 4-anilinobutanoic acid
Uniqueness: this compound’s unique structure, with both an aniline group and a butanoic acid chain, gives it distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
87962-87-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-anilinobutanoic acid |
InChI |
InChI=1S/C10H13NO2/c12-10(13)7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,12,13) |
InChI Key |
WHXFWSFZCBNZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249835.png)
![N-[(4-ethylphenyl)methyl]cyclopentanamine](/img/structure/B13249843.png)
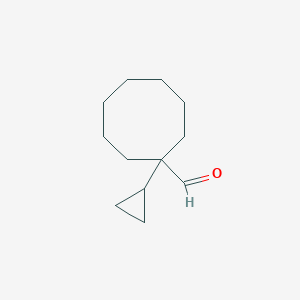
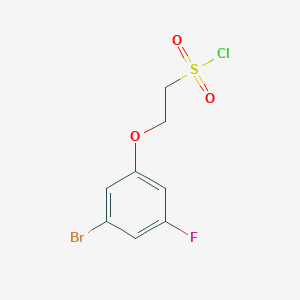
![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine](/img/structure/B13249870.png)

![3-[(Dimethylamino)methyl]cyclohexan-1-one](/img/structure/B13249875.png)
![9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13249880.png)
![tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate](/img/structure/B13249886.png)


